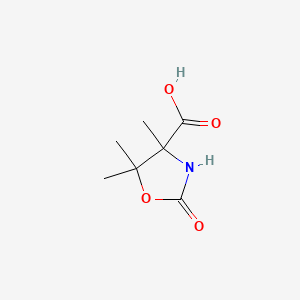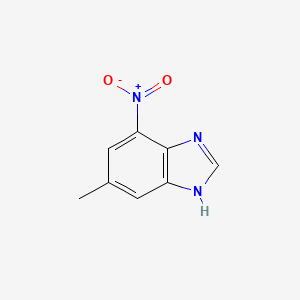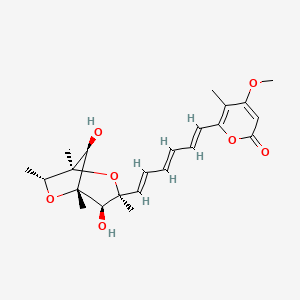
Isocitreoviridinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isocitreoviridinol is a natural product found in Penicillium miczynskii and Penicillium pedemontanum with data available.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic and Pharmacological Properties
Isocitreoviridinol (IF) is a hydroxy coumarin known for its multiple biological and pharmacological activities. It's found in plants, particularly in the Eleutherococcus and Fraxinus genera. IF has shown promise due to its multi-target nature, with potential effectiveness against diseases like cancer, neurodegenerative diseases, and heart diseases. The extraction methods for IF include microwave, mechanochemical, and ultrasound techniques, using semi-polar solvents like ethyl acetate. Benzaldehyde derivatives are commonly used as precursors for its synthesis. Pharmacokinetic studies of IF have indicated its rapid absorption following oral administration, leading to various pharmacological effects. IF targets inflammatory mediators like NF-κB, TNF-α, and MMPs, exhibiting anticancer, cardioprotective, and neuroprotective effects. This comprehensive review of IF is the first to detail its synthesis, biosynthesis, isolation, and pharmacokinetic and pharmacological properties in combating different diseases (Majnooni et al., 2020).
Drug Synergism Assessment with Isobole
The isobole, a quantitative method, is commonly used in the study of agonist drug combinations. It's derived from the concept of dose equivalence and is useful in predicting the effect of drug combinations. The review discusses the isobole, including its derivation, usefulness, and theoretical basis. It's shown that the isobole can be linear or nonlinear and is useful in detecting synergism and antagonism for drug combinations. The isobolar approach has numerous applications in preclinical testing, emphasizing that synergism or antagonism is not only a property of the two agonist drugs but also of the dose ratio, which is crucial in the design and testing of drug combinations in clinical trials (Tallarida, 2012).
Challenges and Insights in Diabetes Research with Streptozotocin
Streptozotocin (STZ) is widely used to induce diabetes in animals to help screen for hypoglycemic drugs. While it effectively induces clinical features resembling human diabetes, the physiochemical characteristics and associated toxicities of STZ are major obstacles. Variability in STZ's diabetogenic effects and associated mortality are challenges. The review discusses the specific skills and strategies involved in executing STZ-induced diabetes models, aiming to minimize STZ-induced mortality and improve experimental models for understanding diabetes pathogenesis and preclinical drug evaluation (Goyal et al., 2016).
Isoflavones and Skeletal Health
A review of recent literature on isoflavones, such as genistein and daidzein, was conducted to determine their potential benefits in preventing and treating osteoporosis. Despite evidence from animal models, in vitro experiments, and epidemiological reports suggesting skeletal benefits, there's a need for prospective human trials under controlled, randomized conditions to objectively satisfy the requirements for science-based medicine and appropriate clinical applications (Migliaccio & Anderson, 2003).
Eigenschaften
CAS-Nummer |
100760-66-5 |
|---|---|
Produktname |
Isocitreoviridinol |
Molekularformel |
C23H30O7 |
Molekulargewicht |
418.486 |
IUPAC-Name |
6-[(1E,3E,5E)-6-[(1R,3S,4R,5S,7R,8S)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one |
InChI |
InChI=1S/C23H30O7/c1-14-16(28-18(24)13-17(14)27-6)11-9-7-8-10-12-21(3)19(25)23(5)20(26)22(4,30-21)15(2)29-23/h7-13,15,19-20,25-26H,1-6H3/b8-7+,11-9+,12-10+/t15-,19-,20-,21+,22+,23+/m1/s1 |
InChI-Schlüssel |
BHMIDMOHWXULQB-MUIQRTEUSA-N |
SMILES |
CC1C2(C(C(O1)(C(C(O2)(C)C=CC=CC=CC3=C(C(=CC(=O)O3)OC)C)O)C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene, 3-acetyl-1-methyl- (9CI)](/img/no-structure.png)

![[(1S,4aS,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methanol](/img/structure/B566375.png)

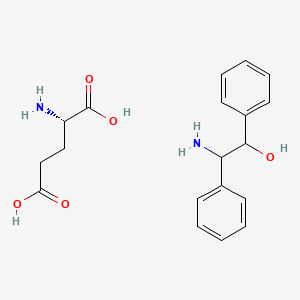
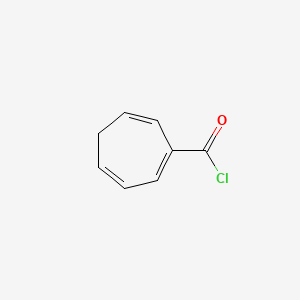

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxamide](/img/structure/B566382.png)

